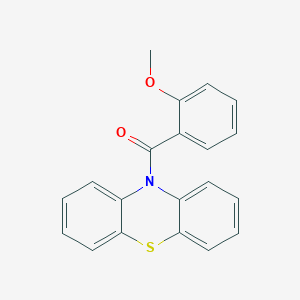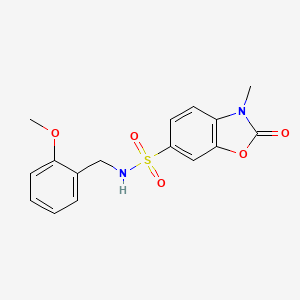![molecular formula C26H32N2O2 B11041983 (1E)-1-[(4-butylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041983.png)
(1E)-1-[(4-butylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1E)-1-[(4-butylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(4-butylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrroloquinoline Core: This step involves the cyclization of a suitable precursor, such as a substituted aniline, with an appropriate diketone under acidic or basic conditions.
Introduction of the Imino Group: The imino group can be introduced via a condensation reaction between the pyrroloquinoline intermediate and a suitable amine, such as 4-butylaniline.
Ethoxylation and Methylation: The ethoxy and methyl groups are introduced through alkylation reactions using ethyl halides and methylating agents, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(4-butylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the imino group, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrroloquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-[(4-butylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of imino and pyrroloquinoline systems.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential pharmacological activities. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in materials science.
Mechanism of Action
The mechanism of action of (1E)-1-[(4-butylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting or modulating their activity. The imino group could form hydrogen bonds or engage in π-π interactions with aromatic residues in proteins, while the pyrroloquinoline core could intercalate into DNA or RNA structures.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-[(4-methylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- (1E)-1-[(4-ethylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Uniqueness
The uniqueness of (1E)-1-[(4-butylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity. The butyl group, for instance, may enhance lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C26H32N2O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-(4-butylphenyl)imino-6-ethoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C26H32N2O2/c1-6-8-9-18-10-12-19(13-11-18)27-23-22-15-20(30-7-2)14-21-17(3)16-26(4,5)28(24(21)22)25(23)29/h10-15,17H,6-9,16H2,1-5H3 |
InChI Key |
RPIMGSNRIBNPKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=C2C3=CC(=CC4=C3N(C2=O)C(CC4C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}benzamide](/img/structure/B11041903.png)
![6-[5-(2,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-3-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11041910.png)
![5-(4-ethoxyphenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11041914.png)
![N-{3-[3,4-Dihydro-1(2H)-quinolinyl]propyl}-2-butynamide](/img/structure/B11041929.png)
![1-(4-fluorophenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11041932.png)
![4-(3-fluorophenyl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11041939.png)
![1-{4-[2-(2-Chloro-6-fluorophenyl)acetyl]-1,4-diazepan-1-YL}-2-butyn-1-one](/img/structure/B11041940.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041945.png)
![3-(2-fluorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11041955.png)
![Ethyl 2-cyano-2-[8-fluoro-4,4-dimethyl-6-[(4-methylpiperidino)methyl]-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]acetate](/img/structure/B11041963.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11041969.png)
![4-[8-(ethoxycarbonyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridin-4-yl]benzoic acid](/img/structure/B11041975.png)


